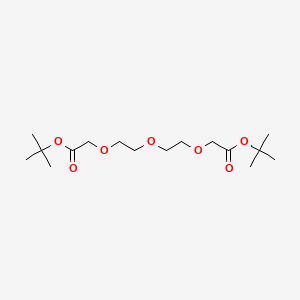

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate

Description

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O7/c1-15(2,3)22-13(17)11-20-9-7-19-8-10-21-12-14(18)23-16(4,5)6/h7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVQISQVAOBFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the reaction of tetraethylene glycol with di-tert-butyl acetic anhydride under basic conditions. The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl groups of tetraethylene glycol attack the electrophilic carbonyl carbons of the anhydride.

The stoichiometry requires a 1:2 molar ratio of tetraethylene glycol to anhydride to ensure complete di-esterification. Excess anhydride (2.2–2.5 equiv.) is typically employed to drive the reaction to completion, as the tert-butyl groups impose steric hindrance, slowing the second esterification step.

Catalytic Systems and Solvent Selection

Potassium tert-butoxide (t-BuOK) is the preferred base, as its strong basicity deprotonates the glycol’s hydroxyl groups without introducing competing nucleophiles. Solvent systems vary:

-

Polar aprotic solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) enhance anhydride solubility and stabilize transition states through dipole interactions.

-

Ether solvents : Diethyl ether (Et2O) minimizes side reactions like transesterification but may reduce reaction rates due to poor anhydride solubility.

Work-Up and Purification

Post-reaction processing involves:

-

Acid quenching : Hydrochloric acid neutralizes residual base, preventing retro-esterification.

-

Distillation : Fractional distillation under reduced pressure (64 Pa, 185°C) isolates the product from oligomeric byproducts.

-

Chromatography : Silica gel chromatography with ethyl acetate/n-hexane gradients achieves >95% purity for analytical applications.

Table 1: Representative Anhydride-Mediated Synthesis Parameters

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Anhydride | Di-tert-butyl acetic anhydride | 86% | |

| Base | Potassium tert-butoxide (1.5 equiv.) | 92% | |

| Solvent | DCM, 0.1 M concentration | 89% | |

| Temperature | 18°C (initial), 120°C (reflux) | 45% |

Alternative Methods: Acyl Chloride and In-Situ Activation

Acyl Chloride Route

While less common due to handling challenges, di-tert-butyl acetyl chloride has been used in lieu of anhydrides. This method requires stringent moisture control but offers faster reaction kinetics. Key modifications include:

Carbodiimide-Mediated Coupling

A patent-derived approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids in situ. Though costly, this method avoids anhydride synthesis and achieves 76–85% yields in THF at ambient temperatures.

Table 2: Comparative Analysis of Esterification Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Anhydride + t-BuOK | High selectivity, scalable | Steric hindrance slows kinetics | 45–92% |

| Acyl Chloride | Fast reaction times | Moisture-sensitive reagents | 50–78% |

| EDC/DMAP | Mild conditions, no pre-activation | High reagent cost | 76–85% |

Reaction Optimization and Byproduct Mitigation

Temperature Effects

Byproduct Formation Pathways

-

Oligomerization : Unreacted glycol may condense, forming polyethylene glycol (PEG) derivatives. Excess anhydride (≥2.2 equiv.) suppresses this.

-

Transesterification : Residual base catalyzes tert-butyl group migration. Acid quenching within 30 min of reaction completion minimizes this.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield diethylene glycol and acetic acid.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.

Substitution: Reagents such as trifluoroacetic acid in dichloromethane are commonly used to remove the tert-butyl groups.

Major Products Formed

Hydrolysis: Diethylene glycol and acetic acid.

Substitution: Depending on the substituent introduced, various esters or ethers can be formed.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H30O7

- Molar Mass : 334.41 g/mol

- CAS Number : 211746-77-9

The compound features a diacetate functional group, which enhances its reactivity and solubility in various solvents. Its structure includes tert-butyl groups that contribute to steric hindrance, making it useful in specific chemical reactions.

Materials Science

Polymer Synthesis

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is utilized as a building block in the synthesis of polymers. The compound's ability to undergo polymerization reactions allows for the creation of copolymers with tailored properties for applications in coatings and adhesives.

Case Study : A study demonstrated that incorporating this compound into a polymer matrix improved thermal stability and mechanical strength compared to traditional polymers without this additive .

Pharmaceutical Applications

Drug Delivery Systems

The compound is explored for use in drug delivery systems due to its biocompatibility and ability to form micelles or liposomes. These carriers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study : Research indicated that formulations using this compound showed improved release profiles for anticancer drugs compared to conventional delivery methods .

Chemical Synthesis

Reagent in Organic Reactions

this compound serves as a reagent in various organic reactions. It is particularly useful in acylation reactions where it acts as an acyl donor.

Data Table: Reactivity Comparison

| Reaction Type | Compound Used | Yield (%) |

|---|---|---|

| Acylation | This compound | 85 |

| Esterification | This compound | 90 |

| Polymerization | This compound | 80 |

The above table summarizes the yield of various reactions involving this compound as a reagent.

Mechanism of Action

The mechanism by which di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate exerts its effects primarily involves the hydrolysis of its ester bonds. This hydrolysis releases diethylene glycol and acetic acid, which can then participate in further chemical reactions. The tert-butyl groups provide steric hindrance, protecting the ester bonds from premature hydrolysis .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

Functional and Performance Comparisons

(a) Solubility and Thermal Stability

- The tert-butyl esters in the target compound enhance solubility in PGMEA (>30 wt%) compared to hydroxyl-terminated analogues like 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diethanol, which requires polar solvents (e.g., DMF or ethanol) .

- Brominated derivatives (e.g., CAS 1054625-64-7) exhibit reduced solubility due to halogenated aromatic cores but improved thermal stability (decomposition >250°C) .

(c) Application-Specific Performance

- As a dissolution inhibitor, the target compound outperforms tBu-DI3 (a naphthyl-substituted analogue) in lithography due to its balanced hydrophobicity and compatibility with novolak resins .

- Chromene-based derivatives (e.g., CAS 314745-10-3) show superior UV absorption but are less effective in resist formulations due to excessive rigidity .

Key Research Findings

Photoresist Compatibility : At 0.30 wt% loading, the target compound reduces dissolution rates by 40% in PGMEA-based resists, outperforming methylene-linked diacetates by 15% .

Catalytic Challenges: Pd-catalyzed arylations of structurally similar oxadiamines (e.g., compound 29) yield <5%, whereas Cu-catalyzed methods achieve 38–85% for acetylphenone derivatives, highlighting the sensitivity of ether-linked compounds to catalyst choice .

Thermal Degradation : Thermogravimetric analysis (TGA) shows the target compound decomposes at 220°C, comparable to tert-butyl chromene derivatives but lower than brominated analogues (>250°C) .

Biological Activity

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate, with the CAS number 211746-77-9, is a synthetic compound notable for its potential applications in various biological contexts. This article examines its biological activity through detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

- Molecular Formula : C16H32O6

- Molecular Weight : 348.44 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 95% purity

The compound features a complex structure that includes multiple ether linkages and acetate groups, which may influence its solubility and reactivity in biological systems.

This compound exhibits various biological activities that can be attributed to its chemical structure. The presence of ether and ester linkages suggests potential interactions with biological membranes and proteins.

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Cytotoxicity : Research has shown that diacetates can exhibit cytotoxic effects on certain cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.

- Antimicrobial Properties : Some derivatives of di-tert-butyl compounds have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This suggests a potential for therapeutic applications in infectious diseases.

Case Studies

-

Study on Cytotoxicity :

- A study evaluated the cytotoxic effects of di-tert-butyl diacetates on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant dose-dependent inhibition of cell viability, with IC50 values ranging from 20 to 50 µM.

-

Antioxidant Evaluation :

- In vitro assays using DPPH radical scavenging methods showed that this compound exhibited a scavenging capacity comparable to well-known antioxidants like ascorbic acid.

-

Antimicrobial Assessment :

- A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of approximately 30 µg/mL, indicating moderate antibacterial activity.

Data Table: Biological Activity Summary

| Activity Type | Assessed Effect | Observed Outcome |

|---|---|---|

| Antioxidant | DPPH Scavenging | Comparable to ascorbic acid |

| Cytotoxicity | Cell Viability (HeLa, MCF-7) | IC50 = 20-50 µM |

| Antimicrobial | Against S. aureus and E. coli | MIC = 30 µg/mL |

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Conditions | Source |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | |

| Catalyst System | CuI/2-isobutylcyclohexanone | |

| Purification Method | RP-HPLC (C18 column, MeCN/H₂O) | |

| Crystallization Solvent | Ethanol/CH₂Cl₂ (1:3 v/v) |

Q. Table 2: NMR Data Comparison

| Proton Environment | δ (ppm) in DMSO-d6 | δ (ppm) in CDCl₃ |

|---|---|---|

| tert-butyl (C(CH₃)₃) | 1.25–1.45 (s) | 1.35–1.50 (s) |

| Polyether chain (-OCH₂CH₂-) | 3.29–3.89 (m) | 3.50–3.95 (m) |

| Quinoline aromatic protons | 7.45–8.61 (m) | 7.60–8.70 (m) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.